![molecular formula C12H18BClN2O2 B1531979 (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704073-61-9](/img/structure/B1531979.png)
(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid group, which consists of a boron atom bonded to an oxygen atom and two hydroxyl groups . This compound may contain varying amounts of anhydride .
Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid”, are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond-forming reactions . They can also participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .Scientific Research Applications
Pharmaceutical Research
The piperazine moiety is a common feature in many pharmaceuticals. It can enhance the pharmacokinetic properties of drug substances, making (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid a potential intermediate in the synthesis of new medications .
Antimicrobial Activity
Compounds with a piperazine ring have been shown to exhibit antimicrobial properties. This boronic acid derivative could be used to synthesize novel compounds with potential antibacterial activity, as indicated by related research on piperazine derivatives .
Enzyme Inhibition
The structural features of this compound suggest it could be used to create enzyme inhibitors. For example, piperazine derivatives have been studied for their ability to inhibit enzymes like oxidoreductase, which is important in antibacterial activity .
Neurodegenerative Disease Treatment
Piperazine derivatives are being explored for their therapeutic potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could serve as a starting point for developing treatments for these conditions .
Psychoactive Substance Analysis
Given the structural similarity to psychoactive piperazine compounds, this boronic acid derivative could be used in the study and detection of illicit drugs, aiding in forensic science and toxicology .
properties
IUPAC Name |
[4-chloro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKCTHHIOPKUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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